N-(3,5-dimethylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Description
This compound features a fused imidazo[2,1-c][1,2,4]triazole core substituted with a 4-methylphenyl group at position 7, a sulfanylacetamide chain at position 3, and an N-(3,5-dimethylphenyl) acetamide moiety.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c1-14-4-6-18(7-5-14)25-8-9-26-20(25)23-24-21(26)28-13-19(27)22-17-11-15(2)10-16(3)12-17/h4-7,10-12H,8-9,13H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVBWFPCVKHICS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the imidazo[2,1-c][1,2,4]triazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the phenyl and sulfanylacetamide groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demand for high-quality material.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium, copper). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthetic routes, and inferred biological activities.
Structural Analogues and Substituent Effects
Physical and Spectral Data
- IR Spectra :
- NMR Data :
- Anti-exudative acetamides (e.g., 3.1–3.21) show aromatic proton shifts at δ 6.95–7.60 ppm, similar to the target’s dimethylphenyl environment .
Biological Activity
N-(3,5-dimethylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article focuses on the synthesis, biological evaluation, and mechanisms of action of this compound.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H25N5OS |
| Molecular Weight | 397.53 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Preparation of Imidazo[2,1-c][1,2,4]triazole Core : This is synthesized through cyclization reactions involving appropriate precursors.
- Substitution Reactions : Introducing the 3,5-dimethylphenyl group and the sulfanylacetamide moiety.
- Purification : High-performance liquid chromatography (HPLC) is often used to purify the final product.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- A study on imidazole derivatives demonstrated that certain substitutions enhance anti-tuberculosis activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL for some derivatives .
- Similar compounds have shown promising antibacterial and antifungal activities against various strains .
Antioxidant Activity
The antioxidant potential of this compound is noteworthy. Compounds with imidazole and triazole moieties have been evaluated for their ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. The findings suggest that while some derivatives exhibit cytotoxicity towards cancer cells at certain concentrations, they maintain low toxicity towards normal cell lines . This selectivity is essential for developing therapeutic agents with minimal side effects.
The biological activity of this compound likely involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : It could also modulate receptor activity affecting signaling pathways related to inflammation or cell survival.
Case Studies
Several studies have explored the biological efficacy of imidazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
